REACTION_CXSMILES
|
[S:1]1[C:5]([C:6]23[CH2:13][N:12]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:11][CH:10]2[CH2:9][O:8][NH:7]3)=[CH:4][CH:3]=[N:2]1.C(O)(=O)C>C(OCC)(=O)C.[Zn]>[NH2:7][C:6]1([C:5]2[S:1][N:2]=[CH:3][CH:4]=2)[CH:10]([CH2:9][OH:8])[CH2:11][N:12]([C:14]([O:16][C:17]([CH3:19])([CH3:20])[CH3:18])=[O:15])[CH2:13]1
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
S1N=CC=C1C12NOCC1CN(C2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
439.78 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 40° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The yellow oily residue is dissolved in toluene (2 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 15 minutes at room temperature
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The biphasic mixture is filtered through diatomaceous earth (slow filtration)
|
Type
|
CUSTOM
|
Details
|
to remove the gel-like solids
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
|
Details
|
the aqueous layer is washed with MTBE (4×600 mL)
|
Type
|
ADDITION
|
Details
|
The aqueous layer (pH 4.0) is added to ethyl acetate (3.0 L)
|
Type
|
STIRRING
|
Details
|
the mixture is vigorously stirred
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with ethyl acetate (3×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CN(CC1CO)C(=O)OC(C)(C)C)C1=CC=NS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 262 g | |
YIELD: PERCENTYIELD | 65.1% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1]1[C:5]([C:6]23[CH2:13][N:12]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:11][CH:10]2[CH2:9][O:8][NH:7]3)=[CH:4][CH:3]=[N:2]1.C(O)(=O)C>C(OCC)(=O)C.[Zn]>[NH2:7][C:6]1([C:5]2[S:1][N:2]=[CH:3][CH:4]=2)[CH:10]([CH2:9][OH:8])[CH2:11][N:12]([C:14]([O:16][C:17]([CH3:19])([CH3:20])[CH3:18])=[O:15])[CH2:13]1
|
Name
|
|
Quantity
|
400 g
|
Type
|
reactant
|
Smiles
|
S1N=CC=C1C12NOCC1CN(C2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
4 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
439.78 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 40° C. for 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered through diatomaceous earth
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The yellow oily residue is dissolved in toluene (2 L)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
STIRRING
|
Details
|
the mixture is stirred for 15 minutes at room temperature
|
Duration
|
15 min
|
Type
|
FILTRATION
|
Details
|
The biphasic mixture is filtered through diatomaceous earth (slow filtration)
|
Type
|
CUSTOM
|
Details
|
to remove the gel-like solids
|
Type
|
CUSTOM
|
Details
|
The layers are separated
|
Type
|
WASH
|
Details
|
the aqueous layer is washed with MTBE (4×600 mL)
|
Type
|
ADDITION
|
Details
|
The aqueous layer (pH 4.0) is added to ethyl acetate (3.0 L)
|
Type
|
STIRRING
|
Details
|
the mixture is vigorously stirred
|
Type
|
CUSTOM
|
Details
|
The organic layer is separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with ethyl acetate (3×1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1(CN(CC1CO)C(=O)OC(C)(C)C)C1=CC=NS1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 262 g | |
YIELD: PERCENTYIELD | 65.1% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |